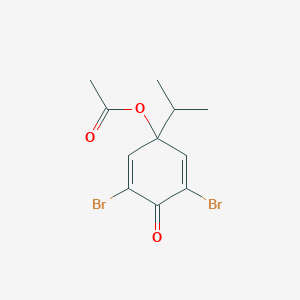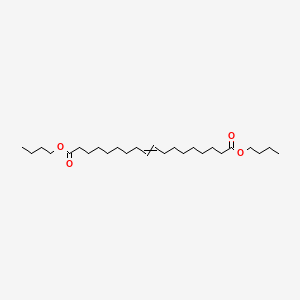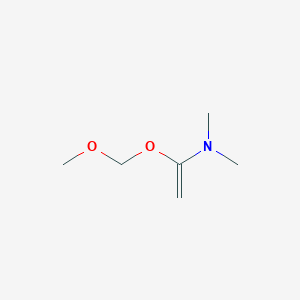![molecular formula C10H16Br6O3 B14590548 1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane CAS No. 61637-93-2](/img/structure/B14590548.png)
1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane involves several steps. One common method includes the reaction of 2,3-dibromopropanol with formaldehyde in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with additional 2,3-dibromopropanol under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying the effects of bromine-containing molecules on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of flame retardants, due to its high bromine content, which imparts flame-retardant properties to materials.
Wirkmechanismus
The mechanism of action of 1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane can be compared with other brominated compounds, such as:
1,1’-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]: This compound also contains multiple bromine atoms and is used as a flame retardant.
Hexabromocyclododecane (HBCD): Another brominated flame retardant, but with a different structure and properties.
Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant with applications in electronics and other industries.
Eigenschaften
CAS-Nummer |
61637-93-2 |
|---|---|
Molekularformel |
C10H16Br6O3 |
Molekulargewicht |
663.7 g/mol |
IUPAC-Name |
1-[bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane |
InChI |
InChI=1S/C10H16Br6O3/c11-1-7(14)4-17-10(18-5-8(15)2-12)19-6-9(16)3-13/h7-10H,1-6H2 |
InChI-Schlüssel |
LHMSICAPTCWKDX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)Br)OC(OCC(CBr)Br)OCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)

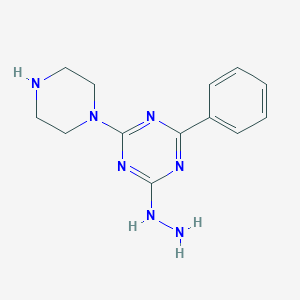
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
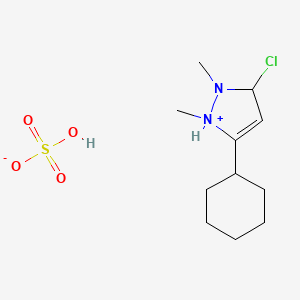
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)

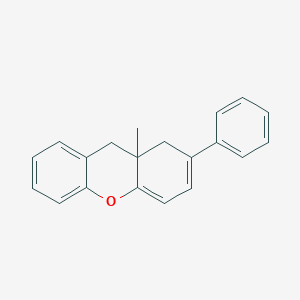
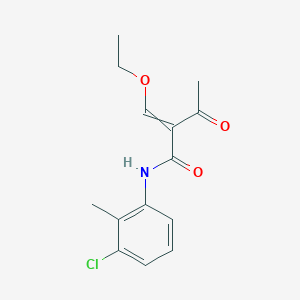
![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
